Nemifitide ditriflutate

Description

BenchChem offers high-quality Nemifitide ditriflutate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nemifitide ditriflutate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

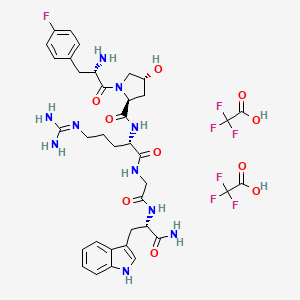

(2S,4R)-1-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-N-[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43FN10O6.2C2HF3O2/c34-20-9-7-18(8-10-20)12-23(35)32(50)44-17-21(45)14-27(44)31(49)43-25(6-3-11-39-33(37)38)30(48)41-16-28(46)42-26(29(36)47)13-19-15-40-24-5-2-1-4-22(19)24;2*3-2(4,5)1(6)7/h1-2,4-5,7-10,15,21,23,25-27,40,45H,3,6,11-14,16-17,35H2,(H2,36,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39);2*(H,6,7)/t21-,23+,25+,26+,27+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCFOJXOLMOPRK-QOXNQHIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)C(CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)C(=O)[C@H](CC4=CC=C(C=C4)F)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45F7N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204992-09-6 | |

| Record name | Nemifitide ditriflutate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204992096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEMIFITIDE DITRIFLUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27454M5E8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Novel Pentapeptide for Neuropsychiatric Research

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nemifitide Ditriflutate

Nemifitide (also known as INN-00835) is a synthetic pentapeptide analog of the endogenous brain peptide MIF-1 (Melanocyte-Inhibiting Factor) that has been investigated for its potential as a rapid-acting antidepressant.[1][2][3] Developed for the treatment of major depressive disorder, it has undergone several clinical trials.[2][4] Unlike traditional small-molecule antidepressants, Nemifitide's peptide nature presents unique structural characteristics and synthetic challenges. The active moiety, Nemifitide, is typically formulated as a ditriflutate salt (ditrifluoroacetate salt) to improve its stability and solubility.[4][5]

This guide provides a detailed examination of the chemical architecture of Nemifitide ditriflutate and delineates a logical, field-proven pathway for its chemical synthesis. The methodology described is grounded in the principles of modern peptide chemistry, offering researchers and drug development professionals a comprehensive technical overview.

Part 1: Elucidation of Chemical Structure

The chemical identity of Nemifitide is defined by its specific sequence of amino acids, including modified non-standard residues, and its C-terminal amidation.

Primary Structure and Nomenclature

Nemifitide is a pentapeptide with the following amino acid sequence[2]: 4-Fluoro-L-Phenylalanyl-trans-4-hydroxy-L-Prolyl-L-Arginyl-Glycyl-L-Tryptophanamide

This sequence dictates the molecule's fundamental properties and biological activity. The structure incorporates a fluorinated phenylalanine at the N-terminus, a hydroxylated proline residue, and a C-terminal amide, which are critical modifications from standard proteinogenic amino acids.

The systematic IUPAC name for the active peptide is (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide.[2]

Chemical Properties and Composition

The active peptide is formulated with two equivalents of trifluoroacetic acid (TFA), forming the Nemifitide ditriflutate salt. This salt form is common for synthetic peptides, aiding in purification by reverse-phase HPLC and enhancing the stability and handling of the final compound.

| Property | Value | Source |

| Active Moiety Formula | C₃₃H₄₃FN₁₀O₆ | [6] |

| Active Moiety MW | 694.76 g/mol | [6] |

| Ditriflutate Salt Formula | C₃₃H₄₃FN₁₀O₆ · 2(C₂HF₃O₂) | [5] |

| Ditriflutate Salt MW | 922.8 g/mol | [5] |

| Stereochemistry | 5 defined stereocenters (Absolute) | [5][6] |

Structural Diagram

The diagram below illustrates the covalent bonding and sequence of the Nemifitide peptide backbone, highlighting the key functional groups and modified residues.

Part 2: A Practical Pathway for Chemical Synthesis

The synthesis of a modified pentapeptide like Nemifitide is most efficiently and reliably achieved using Solid-Phase Peptide Synthesis (SPPS) . This methodology, pioneered by Bruce Merrifield, offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to use excess reagents to drive reactions to completion, and suitability for automation.[7]

The following pathway is based on the widely adopted and robust Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) protection strategy.[8] This approach utilizes a base-labile Fmoc group for temporary Nα-protection and acid-labile groups (like tBu, Boc, and Pbf) for permanent side-chain protection.

Synthesis Workflow Overview

The synthesis proceeds from the C-terminus (Tryptophan) to the N-terminus (4-Fluoro-Phenylalanine), with the growing peptide chain covalently anchored to an insoluble resin support. Each cycle of amino acid addition involves two key steps: (1) Nα-Fmoc deprotection and (2) coupling of the next Fmoc-protected amino acid.

Detailed Experimental Protocol

Materials and Reagents:

-

Resin: Rink Amide MBHA resin (provides a C-terminal amide upon cleavage).

-

Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Hyp(tBu)-OH, Fmoc-L-Phe(4-F)-OH. Side-chain protecting groups (Boc, Pbf, tBu) are critical to prevent side reactions.[7]

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Activation Base: DIEA (N,N-Diisopropylethylamine).

-

Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

Step 1: Resin Preparation and First Amino Acid Coupling (Trp)

-

Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Perform an initial Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF (2 x 10 min) to expose the free amine.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

-

In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Causality Check: The Boc group on the Tryptophan indole nitrogen prevents side reactions during the acidic final cleavage step. The use of excess reagents ensures the coupling reaction proceeds to completion.[7]

-

Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

Step 2: Iterative Elongation for the Peptide Chain

Repeat the following deprotection-coupling cycle for each subsequent amino acid in the sequence (Gly → Arg → Hyp → Phe).

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat once. This removes the temporary Nα-Fmoc group, exposing a free amine for the next coupling step.

-

Washing: Wash the resin thoroughly with DMF (5x) to completely remove residual piperidine, which would otherwise neutralize the next activated amino acid.

-

Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, etc.) with HBTU/DIEA in DMF as described in Step 1.5. Add the solution to the resin and agitate for 2 hours.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Self-Validation: A small sample of resin beads can be taken after coupling to perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) confirms the absence of free primary amines and indicates a successful coupling reaction.[8]

Step 3: Final Cleavage and Global Deprotection

-

After the final amino acid (Fmoc-L-Phe(4-F)-OH) has been coupled and its Fmoc group removed, wash the resin with DCM (5x) and dry it under vacuum.

-

Prepare the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water).

-

Causality Check: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups (Boc, Pbf, tBu). TIS and water act as scavengers to trap reactive cations generated during this process, preventing degradation of sensitive residues like Tryptophan.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Step 4: Purification and Salt Formation

-

Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture containing 0.1% TFA.

-

Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column with a water/acetonitrile gradient containing 0.1% TFA is standard.

-

Trustworthiness: The use of TFA in the mobile phase ensures that the peptide remains protonated and forms the desired ditrifluoroacetate salt during elution and subsequent lyophilization.

-

Collect fractions corresponding to the main product peak.

-

Confirm the identity of the product in the collected fractions using Mass Spectrometry (verifying the molecular weight of 694.76 Da for the free peptide).

-

Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder: Nemifitide ditriflutate .

Conclusion

Nemifitide ditriflutate is a structurally distinct pentapeptide whose synthesis requires a precise, multi-step process. The Solid-Phase Peptide Synthesis (SPPS) pathway, particularly with the Fmoc/tBu strategy, provides a robust and high-yielding method for its construction. By carefully selecting resins, protecting groups, and cleavage conditions, researchers can reliably produce this complex peptide for further investigation. The protocols described herein represent a logical and validated approach, grounded in established principles of chemical synthesis, enabling the creation of high-purity Nemifitide for scientific and drug development applications.

References

- gsrs. (n.d.). NEMIFITIDE DITRIFLUTATE.

- precisionFDA. (n.d.). NEMIFITIDE.

- BioWorld. (2002, July 9). Potential use of nemifitide in the treatment of severe depression.

- Wikipedia. (n.d.). Nemifitide.

- Google Patents. (n.d.). JP2008538741A - Pharmaceutical composition for the treatment and / or prevention of depression.

- Nicolau, G., et al. (2002). Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant. Biopharmaceutics & Drug Disposition, 23(1), 33-39.

- Grokipedia. (n.d.). Nemifitide.

- Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(3), 303-309.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- IMP/IMBA. (n.d.). Peptide synthesis.

- Educator.com. (2013, February 25). Peptide Synthesis: Merrifield Process | Biochemistry Tutorial [Video]. YouTube.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Feighner, J. P., et al. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 207-213.

Sources

- 1. | BioWorld [bioworld.com]

- 2. Nemifitide - Wikipedia [en.wikipedia.org]

- 3. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

Nemifitide Ditriflutate: A Neuropeptide-Based Approach to Major Depressive Disorder

An In-Depth Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide ditriflutate (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide Melanocyte-Inhibiting Factor (MIF-1) that was investigated for the treatment of major depressive disorder (MDD), particularly in treatment-resistant populations.[1][2] As a departure from traditional monoaminergic antidepressants, Nemifitide represents a compelling case study in the exploration of neptidergic pathways for novel antidepressant therapies. This guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Nemifitide, grounded in preclinical and clinical findings.

Rationale for Neuropeptide-Based Antidepressants

The delayed onset of action and incomplete efficacy of conventional antidepressants have driven the investigation of alternative neurobiological targets. Neuropeptides, which function as neurotransmitters and neuromodulators, are implicated in the regulation of mood and stress responses. Their diverse signaling properties offer the potential for more targeted and rapid-acting therapeutic interventions. Nemifitide emerged from this paradigm, building on the observed antidepressant-like effects of its parent compound, MIF-1.[3]

Pharmacokinetic Profile

Clinical studies have established that Nemifitide ditriflutate exhibits rapid absorption and elimination following subcutaneous administration.[4] This pharmacokinetic profile, characterized by a short half-life, is noteworthy given the sustained clinical responses observed in some patients.[2] This suggests that Nemifitide may trigger durable downstream neurobiological changes that persist beyond its systemic presence.

| Pharmacokinetic Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~10 minutes | [4] |

| Elimination Half-life (t1/2) | 15-30 minutes | [4] |

| Dose Proportionality | Observed with AUC and Cmax | [4] |

Core Mechanism of Action: A Multi-Faceted Approach

The mechanism of action of Nemifitide is not fully elucidated but is believed to be multi-faceted, involving modulation of serotonergic systems and potentially other neurotransmitter and intracellular signaling pathways.

Modulation of the Serotonergic System

A primary focus of Nemifitide research has been its interaction with the serotonin (5-HT) system.

Nemifitide has been shown to act as a weak antagonist at the 5-HT2A receptor.[3] While the affinity is in the micromolar range, this interaction is significant as 5-HT2A receptor antagonism is a known mechanism of action for several atypical antipsychotics and is being explored as a standalone and adjunctive antidepressant strategy. Blockade of 5-HT2A receptors is thought to enhance dopamine and norepinephrine release in the prefrontal cortex and to promote slow-wave sleep, both of which are beneficial in depression.

Preclinical studies in rats demonstrated that administration of Nemifitide led to decreased levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hippocampus.[1] This reduction in serotonin turnover suggests a modulatory effect on serotonergic neuron activity or metabolism, although the precise mechanism remains to be fully characterized.

Some sources suggest that Nemifitide may act as an inhibitor of the serotonin plasma membrane transport protein (SERT).[5] The nature of this inhibition (e.g., competitive, non-competitive) has not been extensively detailed in publicly available literature. Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).

Figure 1: Hypothesized interactions of Nemifitide with the serotonergic system.

Insights from MIF-1: Potential for Broader Neuromodulation

Given that Nemifitide is an analog of MIF-1, the known mechanisms of MIF-1 may provide clues to Nemifitide's broader pharmacological profile. MIF-1 has been shown to:

-

Modulate Dopamine Receptors: Act as a positive allosteric modulator of D2 and D4 dopamine receptors.

-

Interact with the Opioid System: Exhibit anti-opioid activity.

-

Inhibit Alpha-MSH Release: Block the release of alpha-melanocyte-stimulating hormone.

-

Activate Intracellular Signaling: Induce the expression of the immediate early gene c-Fos and activate the MAPK/ERK signaling pathway in brain regions associated with mood regulation.

It is plausible that Nemifitide retains some of these properties, which could contribute to its antidepressant effects through mechanisms independent of the serotonin system.

Downstream Signaling Pathways: The Path to Neuroplasticity

While direct evidence for Nemifitide's effects on specific downstream signaling cascades is limited, its impact on the serotonergic system and the known actions of MIF-1 suggest potential modulation of pathways critical to neuroplasticity and the pathophysiology of depression.

The BDNF/CREB Pathway

Brain-Derived Neurotrophic Factor (BDNF) and its downstream effector, the cAMP response element-binding protein (CREB), are key regulators of neuronal survival, synaptogenesis, and neurogenesis. Chronic antidepressant treatment is known to upregulate this pathway. The modulation of serotonergic and potentially dopaminergic systems by Nemifitide could converge on the activation of CREB and subsequent expression of BDNF, contributing to a reversal of the neuronal atrophy seen in depression.

Figure 2: A potential downstream signaling pathway for Nemifitide's effects on neuroplasticity.

Experimental Protocols for Mechanistic Elucidation

The following are examples of experimental workflows that would be employed to further dissect the mechanism of action of Nemifitide.

Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of Nemifitide at key CNS receptors.

Methodology: Radioligand Binding Assay

-

Preparation of Cell Membranes: Homogenize brain tissue or cultured cells expressing the receptor of interest (e.g., 5-HT2A) in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

-

Incubation: In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of Nemifitide.

-

Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of Nemifitide (the concentration that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant).

Methodology: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors like 5-HT2A)

-

Cell Culture: Plate cells stably expressing the 5-HT2A receptor in a multi-well plate.

-

Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of Nemifitide to the wells, followed by a known 5-HT2A agonist (e.g., serotonin).

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. Antagonism by Nemifitide will result in a dose-dependent inhibition of the agonist-induced calcium signal.

-

Data Analysis: Calculate the IC50 of Nemifitide for the inhibition of the agonist response.

Neurotransmitter Transporter Uptake Assay

Objective: To characterize the inhibitory effect of Nemifitide on serotonin transporter (SERT) function.

Methodology: [3H]Serotonin Uptake Assay

-

Cell Culture: Use cells endogenously expressing or transfected with human SERT (e.g., HEK293-hSERT cells).

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Nemifitide or a reference SERT inhibitor (e.g., fluoxetine).

-

Uptake Initiation: Add [3H]serotonin to initiate uptake.

-

Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the amount of [3H]serotonin taken up using a scintillation counter.

-

Data Analysis: Determine the IC50 of Nemifitide for the inhibition of serotonin uptake.

Figure 3: Simplified workflows for key in vitro experiments to characterize Nemifitide's mechanism of action.

Conclusion and Future Directions

Nemifitide ditriflutate represents a significant exploration into the potential of neuropeptide-based therapies for major depressive disorder. Its mechanism of action, while not fully elucidated, appears to involve a novel modulation of the serotonergic system, potentially complemented by broader neuromodulatory effects inherited from its parent compound, MIF-1. The rapid onset of action observed in some clinical settings suggests that Nemifitide may engage downstream signaling pathways that promote neuroplasticity more efficiently than traditional antidepressants.

For drug development professionals, the story of Nemifitide underscores the value of looking beyond classical monoaminergic targets. Further research into the downstream signaling effects of 5-HT2A antagonism by peptide-based drugs and a more detailed characterization of their interactions with neurotransmitter transporters could pave the way for a new generation of antidepressants with improved efficacy and faster onset of action.

References

- BioWorld. (2002, July 9).

- Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(3), 325–332.

- Nicolau, G., et al. (2002). Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant. Biopharmaceutics & Drug Disposition, 23(1), 33–39.

- Feighner, J. P., et al. (2008). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. International Clinical Psychopharmacology, 23(1), 29–35.

-

Wikipedia. (n.d.). Nemifitide. Retrieved from [Link]

- Sverdlov, L., et al. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. The International Journal of Neuropsychopharmacology, 6(3), 207–213.

- Sverdlov, L., et al. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. International Journal of Psychiatry in Clinical Practice, 9(3), 167-175.

-

Sverdlov, L., et al. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. PubMed. Retrieved from [Link]

-

Grokipedia. (n.d.). Nemifitide. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Early Research and Discovery of Nemifitide Ditriflutate

Executive Summary

Nemifitide ditriflutate (formerly INN-00835) is a synthetic pentapeptide that emerged as a novel antidepressant candidate with a unique and promising profile. Developed by Innapharma, Inc. (later Tetragenex Pharmaceuticals), nemifitide was engineered as an analogue of the endogenous brain peptide melanocyte-inhibiting factor (MIF-1).[1][2] Early research was driven by the critical need for antidepressants with a more rapid onset of action than traditional monoaminergic agents. Preclinical studies in established animal models of depression demonstrated superior or faster-acting efficacy compared to standard antidepressants like fluoxetine and desipramine.[2][3]

Subsequent clinical development, encompassing over 12 trials and 430 participants, revealed a compound with a remarkable safety profile and a rapid onset of antidepressant effects, often within 5-7 days.[1] However, its development was challenged by its oral inactivity, requiring subcutaneous administration, and mixed results in later-stage trials.[1][4] Despite its eventual discontinuation in 2015, the story of nemifitide provides valuable insights into peptide-based therapeutics for central nervous system disorders and the complexities of antidepressant drug development.[4] This guide synthesizes the foundational research, from its conceptual origin to early clinical evaluation.

Introduction: The Quest for Rapid-Acting Antidepressants

The treatment of Major Depressive Disorder (MDD) has long been hampered by a significant therapeutic lag. Conventional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), typically require several weeks to elicit a clinical response, a delay that can have severe consequences for patients. This created a compelling need for novel therapeutic agents with a fundamentally different mechanism of action capable of producing a more rapid clinical effect. The exploration of endogenous neuropeptides, which act as key modulators of neural circuits, offered a promising avenue. One such peptide, Melanocyte-Inhibiting Factor (MIF-1), showed early evidence of antidepressant effects, paving the way for the development of more stable and potent analogues.[1][5]

Discovery and Molecular Profile of Nemifitide

From MIF-1 to a Novel Pentapeptide

Nemifitide was rationally designed as a structural analogue of MIF-1.[2] The goal was to create a more drug-like molecule with enhanced stability and potency while retaining the core therapeutic activity of the parent peptide. Developed by Innapharma and later Tetragenex Pharmaceuticals, this effort led to the synthesis of a novel pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[1] This compound was designated nemifitide, with the ditriflutate salt form being used in clinical formulations.[5]

Chemical Structure

Nemifitide is a pentapeptide with the full chemical name (4R)-4-hydroxy-L-prolyl-N5-(diaminomethylidene)-L-ornithylglycyl-N-[(2S)-2-amino-3-(4-fluorophenyl)propanoyl]-L-tryptophanamide.[1] Its structure incorporates specific modifications to the MIF-1 backbone to optimize its pharmacological properties.

Pharmacological Profile

Proposed Mechanism of Action

The precise mechanism of action for nemifitide remains incompletely understood, a common characteristic of peptide-based drug candidates.[1] However, early research pointed towards several potential pathways:

-

Serotonergic Pathway Modulation : Preclinical studies in Sprague-Dawley rats found that nemifitide administration led to decreased serotonin (5-HT) levels and turnover in the hippocampus. This suggests a direct or indirect modulation of the serotonergic system, a key pathway implicated in depression.[3]

-

Receptor Binding Profile : In vitro binding assays showed that nemifitide interacts with several G-protein coupled receptors, albeit at micromolar concentrations. Notably, it acts as an antagonist at the serotonin 5-HT2A receptor.[1][4][6] It also demonstrated weak binding to neuropeptide Y receptor 1 (NPY1), bombesin receptors, and melanocortin receptors 4 and 5 (MC4/MC5).[1] The clinical significance of these low-affinity interactions is uncertain.[1]

-

Serotonin Transport Inhibition : Some sources classify nemifitide as a serotonin plasma membrane transport protein inhibitor, which would align its actions more closely with traditional antidepressants, though this is not universally cited as its primary mechanism.[4][6]

The following protocol is a synthesized representation based on the methodology described in the research. [2]

-

Animal Selection : Male Flinders Sensitive Line (FSL) rats are used as the experimental subjects. A control group of Sprague-Dawley rats may be used for baseline comparison.

-

Housing & Acclimation : Animals are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week prior to the experiment.

-

Group Assignment : Rats are randomly assigned to treatment groups:

-

Vehicle control (e.g., saline)

-

Nemifitide (low-dose range: 0.025 - 0.3 mg/kg)

-

Nemifitide (intermediate-dose range: 0.4 - 2.4 mg/kg)

-

Nemifitide (high-dose range: 3.0 - 15.0 mg/kg)

-

Positive control 1: Desipramine (5.0 mg/kg)

-

Positive control 2: Fluoxetine (5.0 mg/kg)

-

-

Drug Administration : Drugs are administered subcutaneously once daily for a period of either 5 or 14 consecutive days.

-

Forced Swim Test :

-

22-24 hours after the final dose, each rat is placed individually into a vertical glass cylinder (45 cm high x 20 cm diameter) filled with 30 cm of water (24-25°C).

-

The test duration is typically 5 minutes.

-

The session is recorded by a video camera for later analysis.

-

-

Behavioral Scoring : An observer, blinded to the treatment conditions, scores the animal's behavior, typically categorized as:

-

Immobility : Making only the minimal movements necessary to keep the head above water.

-

Swimming : Actively moving limbs and traversing the cylinder.

-

Climbing : Vigorous, upward-directed movements of the forepaws along the side of the cylinder.

-

-

Data Analysis : The total time spent in immobility is the primary endpoint. A statistically significant decrease in immobility time compared to the vehicle control group is interpreted as an antidepressant-like effect.

Early Clinical Development: Translating to Human Subjects

Phase I Studies: Safety and Tolerability

Nemifitide was administered to over 100 healthy volunteers across five Phase I studies to establish its safety and pharmacokinetic profile. [5]Doses ranged from single administrations of 18 mg up to multiple daily doses of 320 mg. [5]The results were highly favorable:

-

Safety : No serious adverse events or clinically significant systemic side effects were reported. [5]* Tolerability : The only drug-related adverse events were local, transient skin reactions (pain or erythema) at the injection site, which were more common at higher doses (≥240 mg). [5]

Phase II Proof-of-Concept Studies

Following the successful Phase I trials, nemifitide advanced to Phase II studies to evaluate its efficacy in patients with MDD.

One key multicenter, double-blind, placebo-controlled study randomized 81 outpatients to receive either 30 mg/day nemifitide, 45 mg/day nemifitide, or placebo. [7][8]Treatment was administered via subcutaneous injection for 5 days a week (Monday-Friday) for two weeks, followed by a four-week observation period. [7]

| Study Phase | Population | Key Findings | Source |

|---|---|---|---|

| Phase I | >100 Healthy Volunteers | Excellent safety and tolerability up to 320 mg. Only transient injection site reactions noted. Rapid absorption and elimination. | [5] |

| Phase II (Proof-of-Concept) | 81 Outpatients with MDD | The 45 mg/day dose was statistically superior to placebo on the MADRS scale at its peak effect (1 week post-treatment). | [7][8] |

| Phase II (Refractory Depression) | 25 Patients with Chronic, Refractory MDD | Open-label study showed 11 of 25 patients (44%) responded to treatment based on MADRS scores. Mean duration of response was ~2 months. | [9] |

| Phase II (Extension Study) | 27 Patients from a prior study | 18 of 27 subjects (66.7%) responded to re-treatment. Mean duration of effect between treatments was 3.3 months. | [10][11]|

The proof-of-principle study demonstrated a statistically significant superiority of the 45 mg/day dose over placebo, as measured by the change from baseline on the Montgomery-Åsberg Depression Rating Scale (MADRS). [7]The peak effect was observed one week after the end of the two-week treatment period. [7]An exploratory analysis also suggested that nemifitide was particularly effective in patients with more severe depression at baseline (Hamilton Depression Rating Scale score > 22). [7]

Summary and Concluding Remarks

The early research and discovery of nemifitide ditriflutate painted the picture of a highly differentiated antidepressant candidate. Its peptide-based structure, rapid onset of action in both preclinical and clinical settings, and exceptionally clean safety profile set it apart from all existing therapies for depression. The ability to achieve a clinical response after just a few days of treatment, coupled with a durable effect that lasted for months in some patients, was a significant finding. [1][9][10] However, the molecule's journey also highlights persistent challenges in drug development. Its lack of oral bioavailability necessitated a subcutaneous route of administration, a significant drawback for long-term patient compliance. [1]Furthermore, while early trials were promising, the overall clinical efficacy was mixed, and the drug's development was ultimately discontinued. [1][4]Nevertheless, the exploration of nemifitide provided a valuable clinical proof-of-concept for peptide-based therapeutics in psychiatry and underscored the ongoing search for faster, safer, and more effective treatments for major depressive disorder.

References

-

Nemifitide - Wikipedia. [Link]

-

Nemifitide - Grokipedia. [Link]

-

Potential use of nemifitide in the treatment of severe depression - BioWorld. (2002-07-09). [Link]

-

Feighner, J. P., Sverdlov, L., Hlavka, J., Nicolau, G., Cartwright, K., & Freed, J. S. (2008). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. International Clinical Psychopharmacology, 23(1), 29–35. [Link]

-

Feighner, J. P., Sverdlov, L., Nicolau, G., Abajian, H. B., Hlavka, J., Freed, J. S., & Tonelli, G. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 207–213. [Link]

-

Nicolau, G., Sverdlov, L., & Hlavka, J. (2002). Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant. Biopharmaceutics & Drug Disposition, 23(7), 297–303. [Link]

-

Nemifitide - AdisInsight. [Link]

-

Overstreet, D. H., Sverdlov, L., & Hlavka, J. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(3), 303–309. [Link]

-

Montgomery, S. A., Sverdlov, L., & Nicolau, G. (2004). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. International Journal of Neuropsychopharmacology, 7(S1), S259. [Link]

-

Feighner, J. P., Sverdlov, L., Nicolau, G., Abajian, H. B., Hlavka, J., Freed, J. S., & Tonelli, G. Jr. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 207-213. [Link]

-

Dingemanse, J. (2003). Nemifitide. Innapharma. Current Opinion in Investigational Drugs, 4(7), 859-862. [Link]

-

Nemifitide safe and effective in major depressive disorder. (2003-12-01). BioWorld. [Link]

Sources

- 1. Nemifitide - Wikipedia [en.wikipedia.org]

- 2. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nemifitide - AdisInsight [adisinsight.springer.com]

- 7. academic.oup.com [academic.oup.com]

- 8. | BioWorld [bioworld.com]

- 9. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Nemifitide ditriflutate's relationship to melanocyte-inhibiting factor (MIF-1)

An In-depth Technical Guide to the Relationship Between Nemifitide Ditriflutate and Melanocyte-Inhibiting Factor (MIF-1)

Abstract

This technical guide provides a comprehensive examination of Nemifitide ditriflutate, a synthetic pentapeptide, and its foundational relationship with the endogenous neuropeptide, melanocyte-inhibiting factor (MIF-1). We will dissect the evolution from the discovery of MIF-1's neuromodulatory functions to the strategic development of Nemifitide as a potential therapeutic agent for major depressive disorder (MDD). This document synthesizes preclinical and clinical data, elucidates the comparative pharmacology of both peptides, and presents detailed experimental protocols relevant to their study. The primary audience for this guide includes researchers, clinicians, and professionals in drug development who require a deep, mechanistic understanding of this peptide family.

Introduction: From Endogenous Modulator to Therapeutic Candidate

The central nervous system (CNS) is modulated by a complex interplay of neurotransmitters and neuropeptides. Among these, Melanocyte-Inhibiting Factor (MIF-1), an endogenous tripeptide, has been identified as a significant player in mood and motor function regulation.[1] Nemifitide ditriflutate (formerly INN-00835) is a direct result of translational research aiming to harness the therapeutic potential of MIF-1. It is a structurally related pentapeptide analogue designed to replicate and enhance the antidepressant effects observed with its parent compound.[2][3]

This guide will navigate the scientific journey from the foundational biology of MIF-1 to the clinical development of Nemifitide. By understanding the causality behind the design and testing of Nemifitide, researchers can better appreciate its mechanism of action and its standing as a novel antidepressant candidate.

The Endogenous Prototype: Melanocyte-Inhibiting Factor (MIF-1)

Molecular Origin and Neurobiology

MIF-1, also known as melanostatin, is a tripeptide with the amino acid sequence Pro-Leu-Gly-NH2.[4] It is derived from the enzymatic cleavage of oxytocin, a hormone integral to social bonding and reproduction.[4] Despite its origin, MIF-1 exhibits a distinct and diverse range of actions within the CNS.[4] One of its most remarkable properties is its unusual stability in human plasma, where it takes approximately five days for 50% of the peptide to degrade at 37°C, making it a viable endogenous neuromodulator.[5]

Mechanism of Action: A Multi-Receptor Modulator

The therapeutic potential of MIF-1 stems from its complex interactions with several key neurotransmitter systems.[5] Its actions are not limited to a single target but rather a constellation of modulatory effects.

-

Dopaminergic System: MIF-1 acts as a positive allosteric modulator of dopamine D2 and D4 receptors.[4] This means it enhances the binding affinity of dopamine agonists, effectively potentiating dopaminergic transmission without direct agonism. This action is central to its anti-Parkinsonian and potential antidepressant effects.[4][5]

-

Opioid System: MIF-1 functions as an antagonist to opioid receptor activation.[1][4][5] This anti-opioid activity has been demonstrated in both animal models and human studies and contributes to its unique pharmacological profile.[5]

-

Other Systems: MIF-1 also inhibits the release of melanocyte-stimulating hormone (α-MSH) and has been shown to augment GABA-stimulated benzodiazepine receptor binding, suggesting a broad influence on CNS homeostasis.[4][6]

The convergence of these activities results in a profile of antidepressant, nootropic, and anti-Parkinsonian effects.[4]

Caption: MIF-1's multifaceted signaling interactions.

Nemifitide Ditriflutate: A rationally Designed Synthetic Analogue

Building on the promising profile of MIF-1, Nemifitide was developed as a novel pentapeptide analogue for the treatment of major depressive disorder.[2][3]

Chemical and Pharmacokinetic Profile

Nemifitide is a pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2.[2] Its development was undertaken by Innapharma, Inc. (now Tetragenex).[2] Despite its structural elaboration from the tripeptide MIF-1, it was engineered to retain and potentially enhance the core antidepressant activity.

| Feature | Nemifitide Ditriflutate |

| Amino Acid Sequence | 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH2 |

| Administration Route | Subcutaneous Injection (orally inactive)[2] |

| Time to Cmax (Tmax) | ~10 minutes[7] |

| Elimination Half-life (t½) | 15-30 minutes[2][7] |

| Metabolism | Extensive hepatic and intestinal metabolism via CYP1A2, CYP2C19, CYP2D6[8] |

| Dose Proportionality | AUC and Cmax are dose-proportional (8 mg to 320 mg range)[7][8] |

| Systemic Accumulation | No evidence of accumulation after 5 daily doses[7] |

Table 1: Pharmacokinetic Properties of Nemifitide.

The pharmacokinetic profile of Nemifitide is paradoxical. It is effective despite an extremely short half-life of 15-30 minutes, suggesting a "hit-and-run" mechanism where its transient presence initiates a durable downstream biological cascade.[2][7]

Mechanistic Insights

The precise mechanism of action for Nemifitide remains under investigation, though it is presumed to act in a manner analogous to MIF-1.[2] However, its receptor binding profile is not identical. Nemifitide binds to several receptors, including the 5-HT2A receptor (as an antagonist), Neuropeptide Y receptor 1 (NPY1), bombesin receptors, and melanocortin receptors MC4 and MC5, albeit at micromolar concentrations.[2] The clinical significance of these off-target interactions is not yet fully understood, but the serotonergic pathway is believed to be involved in its therapeutic effects.[2][8]

Therapeutic Application in Major Depressive Disorder

Nemifitide has been evaluated in over a dozen clinical trials, reaching Phase III studies for MDD.[2]

Preclinical Validation

In preclinical animal models of depression, Nemifitide has demonstrated significant antidepressant activity. In the Porsolt forced swim test, it was more active than established antidepressants like fluoxetine and sertraline.[8] Studies using the Flinders Sensitive Line (FSL) rat, a genetic model of depression, showed that Nemifitide significantly increased active swimming behavior after just 5 days of treatment, a rapid onset compared to fluoxetine.[3] These findings provided a strong rationale for its clinical development.

Clinical Efficacy and Safety

Clinical trials involving over 430 individuals have established a consistent profile for Nemifitide.[2]

-

Efficacy: The results have been mixed, but a key finding is its rapid onset of action, with antidepressant effects often observed within 5-7 days.[2] In a study of patients with severe, treatment-resistant depression, 41.2% showed a positive response. Another study of outpatients with MDD demonstrated a statistically significant superiority of a 45 mg/day dose compared to placebo.[9] The mean duration of response between retreatments has been noted to be around 2 to 3.3 months.[10]

-

Safety and Tolerability: Nemifitide has an excellent safety profile.[2] No serious adverse events have been reported in clinical trials.[7][8] The most common side effect is a transient, local skin reaction (pain or erythema) at the subcutaneous injection site, particularly at higher doses.[7]

Caption: Generalized workflow for Nemifitide clinical trials.

Key Experimental Protocols

Reproducibility and methodological rigor are paramount in drug development. The following protocols represent standard workflows for evaluating compounds like Nemifitide.

Protocol: Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of a test compound by measuring its effect on immobility in a stressful, inescapable situation.

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are housed under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing.

-

Compound Administration: Nemifitide (e.g., 0.3 mg/kg), a vehicle control, or a reference antidepressant (e.g., fluoxetine 5.0 mg/kg) is administered via subcutaneous injection daily for a predetermined period (e.g., 5 or 14 days).[3]

-

Pre-Swim Session (Day 1 of Test): 24 hours after the final dose, each rat is placed individually into a vertical glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24-25°C) for 15 minutes. This session promotes a stable level of immobility on the test day.

-

Test Session (Day 2 of Test): The rats are returned to the same cylinders for a 5-minute test session. The session is video-recorded for later analysis.

-

Behavioral Scoring: An observer, blinded to the treatment groups, scores the duration of the following behaviors:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat makes active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

-

-

Data Analysis: The total duration of immobility is compared between groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time for the Nemifitide group compared to the vehicle group indicates antidepressant-like activity.

Protocol: Phase I Pharmacokinetic Analysis

Objective: To determine the safety, tolerability, and pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Nemifitide in healthy human volunteers.

Methodology:

-

Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent and passing a comprehensive medical screening.

-

Study Design: A single-center, open-label, single- and multiple-dose escalation design is employed.[7]

-

Dosing:

-

Single Ascending Dose (SAD): Cohorts of subjects receive a single subcutaneous injection of Nemifitide at escalating dose levels (e.g., 18 mg, 80 mg, 160 mg, 320 mg).[7]

-

Multiple Ascending Dose (MAD): Subsequent cohorts receive multiple daily doses (e.g., for 5 consecutive days) at escalating levels.[7]

-

-

Blood Sampling: Venous blood samples are collected into appropriate anticoagulant tubes at pre-specified time points, such as pre-dose and at 10, 20, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.[7]

-

Plasma Processing: Samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of Nemifitide are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.[7] This method must demonstrate adequate sensitivity, specificity, accuracy, and precision according to regulatory guidelines.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key PK parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t½) from the plasma concentration-time data for each subject.

-

Safety Monitoring: Vital signs, ECGs, clinical laboratory tests, and adverse events are monitored throughout the study.

Conclusion and Future Perspectives

Nemifitide ditriflutate represents a targeted effort to translate the neurobiology of the endogenous peptide MIF-1 into a viable therapeutic. Its identity as a synthetic analogue of MIF-1 is the cornerstone of its development, aiming to leverage the parent compound's modulatory effects on dopaminergic and other CNS pathways to achieve a rapid antidepressant effect.

The clinical data, while not uniformly positive, have consistently highlighted a rapid onset of action and an excellent safety profile, distinguishing it from many conventional antidepressants.[2] The central paradox remains its clinical efficacy despite a fleeting systemic presence. This strongly suggests that its therapeutic value lies in triggering durable downstream changes in neural circuits.

Future research should focus on three critical areas:

-

Mechanistic Elucidation: A deeper investigation into the downstream signaling cascades initiated by Nemifitide is required to understand the persistence of its effects.

-

Biomarker Identification: Identifying biomarkers that predict patient response would be invaluable for targeting treatment to the most suitable populations.

-

Delivery Systems: Given its poor oral bioavailability and short half-life, exploring novel delivery systems (e.g., depot injections, intranasal delivery) could optimize its therapeutic window and improve patient compliance.

References

-

BioWorld. (2002, July 9). Potential use of nemifitide in the treatment of severe depression. BioWorld. [Link]

-

Wikipedia. Nemifitide. [Link]

-

Feighner, J. P., Sverdlov, L., Hlavka, J., Nicolau, G., & Cartwright, K. (2008). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. International Clinical Psychopharmacology, 23(1), 29–35. [Link]

-

Nicolau, G., Hlavka, J., Sverdlov, L., & Morrison, J. (2002). Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant. Biopharmaceutics & Drug Disposition, 23(7), 265–271. [Link]

-

Overstreet, D. H., Hlavka, J., & Sverdlov, L. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 173(3-4), 325–331. [Link]

-

Wikipedia. Melanocyte-inhibiting factor. [Link]

-

Feighner, J. P., Sverdlov, L., Nicolau, G., & Hlavka, J. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. International Journal of Neuropsychopharmacology, 6(3), 243–251. [Link]

-

Chiu, S., Paulose, C. S., & Mishra, R. K. (2010). Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1). Journal of Biomedicine and Biotechnology, 2010, 897305. [Link]

-

Wikipedia. Macrophage migration inhibitory factor. [Link]

-

Feighner, J. P., et al. (2003). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. ResearchGate. [Link]

-

Funamizu, N., et al. (2014). A Novel MIF Signaling Pathway Drives the Malignant Character of Pancreatic Cancer by Targeting NR3C2. Cancer Research, 74(18), 5012-5023. [Link]

-

Miller, L. G., et al. (1987). MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding. Pharmacology Biochemistry and Behavior, 28(4), 525-528. [Link]

Sources

- 1. bowlflagstaff.com [bowlflagstaff.com]

- 2. Nemifitide - Wikipedia [en.wikipedia.org]

- 3. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melanocyte-inhibiting factor - Wikipedia [en.wikipedia.org]

- 5. Brain Activation by Peptide Pro-Leu-Gly-NH2 (MIF-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIF-1 and Tyr-MIF-1 augment GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Binding Profile of Nemifitide Ditriflutate with a Focus on the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction to Nemifitide Ditriflutate

Nemifitide ditriflutate is a synthetic pentapeptide antidepressant agent that was under development for the treatment of major depressive disorder (MDD).[1][2] Structurally analogous to the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), nemifitide garnered significant interest due to its novel mechanism of action and rapid onset of antidepressant effects observed in early clinical trials.[1][3] The compound, also known by its developmental code INN-00835, reached Phase III clinical trials but has not been approved for marketing.[1] Administered subcutaneously, nemifitide has a notably short plasma half-life of 15-30 minutes.[4] Despite its discontinuation for MDD as of 2015, the pharmacological profile of nemifitide remains a subject of academic interest for the development of novel therapeutics.[2]

The Receptor Binding Profile of Nemifitide: A Qualitative Overview

The precise mechanism of action of nemifitide is not fully elucidated, though evidence strongly suggests the involvement of serotonergic pathways.[5] In vitro studies have revealed that nemifitide and its active metabolite, M1, possess a multi-receptor binding profile.[6] It is crucial to note that nemifitide's interactions with these receptors are characterized by micromolar affinities, indicating a lower potency compared to many conventional psychiatric medications that typically exhibit nanomolar binding affinities.[1][6]

Nemifitide has been shown to bind to the following receptors:

-

Serotonin 5-HT2A Receptor: Nemifitide acts as an antagonist at this receptor.[1][2] This interaction is a cornerstone of its proposed mechanism of action and will be discussed in detail below.

-

Serotonin 5-HT2C Receptor: The active metabolite of nemifitide, M1, also demonstrates binding at micromolar concentrations to the 5-HT2C receptor.[6]

-

Neuropeptide Y Receptor 1 (NPY1): Binding to the NPY1 receptor has been reported.[1]

-

Bombesin Receptors: Nemifitide has been shown to interact with bombesin receptors.[1]

-

Melanocortin Receptors (MC4 and MC5): Binding at micromolar concentrations to MC4 and MC5 receptors has also been identified.[1][6]

The clinical significance of these relatively weak, multi-receptor interactions remains a subject of investigation. However, the consistent finding of 5-HT2A antagonism has been a primary focus of its pharmacological characterization.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative binding affinity data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values for nemifitide ditriflutate at the 5-HT2A receptor or other identified targets. The available information consistently characterizes its binding affinity in the "micromolar" range.[1][6] The absence of precise, publicly available quantitative data may be due to the proprietary nature of early-stage drug development data or a lack of subsequent academic publications following the discontinuation of its clinical development.

| Receptor Target | Reported Affinity | Functional Activity |

| 5-HT2A | Micromolar | Antagonist |

| 5-HT2C | Micromolar (Metabolite M1) | Not specified |

| NPY1 | Micromolar | Not specified |

| Bombesin | Micromolar | Not specified |

| MC4 | Micromolar | Not specified |

| MC5 | Micromolar | Not specified |

In-Depth Focus: Nemifitide's Interaction with the 5-HT2A Receptor

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a well-established target in the treatment of depression and psychosis.[7][8] Antagonism of the 5-HT2A receptor is a key pharmacological feature of several atypical antipsychotics and is thought to contribute to their antidepressant effects.[8]

Mechanistic Implications of 5-HT2A Antagonism

The antagonistic activity of nemifitide at the 5-HT2A receptor is significant for several reasons:

-

Modulation of Downstream Signaling: 5-HT2A receptors are primarily coupled to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). By acting as an antagonist, nemifitide would block these downstream signaling events initiated by serotonin.

-

Potential for Rapid Onset of Action: The direct modulation of postsynaptic receptors, such as the 5-HT2A receptor, may contribute to a more rapid therapeutic response compared to traditional antidepressants like SSRIs, which rely on indirect, adaptive changes in the serotonin system over several weeks.[7] This aligns with the rapid onset of action reported for nemifitide in some clinical studies.

-

Favorable Side Effect Profile: Blockade of 5-HT2A receptors has been associated with a reduction in certain side effects commonly seen with SSRIs, such as anxiety, insomnia, and sexual dysfunction. This is consistent with the favorable safety profile of nemifitide reported in clinical trials.[9]

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor Gq-coupled signaling pathway and the antagonistic action of nemifitide.

Experimental Protocol: In Vitro Radioligand Binding Assay for 5-HT2A Receptor Affinity

To determine the binding affinity of a compound like nemifitide for the 5-HT2A receptor, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps involved in such an experiment.

I. Materials and Reagents

-

Cell Membranes: Human recombinant CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: Mianserin or another high-affinity 5-HT2A ligand.

-

Test Compound: Nemifitide ditriflutate, dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A commercially available liquid scintillation fluid.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).

-

Incubator, filtration manifold, and liquid scintillation counter.

II. Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a stock solution of nemifitide and create a serial dilution series to cover a wide range of concentrations (e.g., from 10⁻¹² M to 10⁻³ M).

-

Prepare the assay buffer.

-

Dilute the cell membranes in ice-cold assay buffer to a predetermined optimal concentration.

-

Prepare solutions of the radioligand and the non-specific binding control in the assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, cell membranes, and [³H]-Ketanserin.

-

Non-specific Binding (NSB) Wells: Add assay buffer, cell membranes, a high concentration of the non-specific binding control (e.g., 10 µM Mianserin), and [³H]-Ketanserin.

-

Test Compound Wells: Add assay buffer, cell membranes, the desired concentration of nemifitide, and [³H]-Ketanserin.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester/filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Seal the plate and allow it to equilibrate.

-

Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

-

III. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the nemifitide concentration.

-

-

Determine IC50:

-

Use non-linear regression analysis (e.g., a sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of nemifitide that inhibits 50% of the specific binding of the radioligand.

-

-

Calculate Ki (Cheng-Prusoff Equation):

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

Caption: Workflow for a typical in vitro radioligand binding assay.

Conclusion and Future Perspectives

Nemifitide ditriflutate presents a unique pharmacological profile characterized by its rapid onset of action and multi-receptor engagement at micromolar concentrations, with a notable antagonistic effect at the 5-HT2A receptor. While the lack of publicly available, precise quantitative binding data limits a full understanding of its structure-activity relationship, the qualitative profile provides a valuable framework for its observed clinical effects. The antagonism of the 5-HT2A receptor likely plays a significant role in its antidepressant properties and favorable side-effect profile.

For drug development professionals, the story of nemifitide underscores the potential of novel peptide-based therapeutics and the exploration of multi-target ligands in psychiatry. Further research, should the proprietary data become available, would be invaluable in dissecting the contribution of each receptor interaction to the overall clinical profile of nemifitide. The methodologies outlined herein provide a standard approach for the characterization of future compounds targeting the 5-HT2A receptor and other CNS targets.

References

-

BioWorld. (2002, July 9). Potential use of nemifitide in the treatment of severe depression. Available at: [Link]

-

Overstreet, D. H., et al. (2004). Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression. Psychopharmacology, 175(3), 325–331. Available at: [Link]

-

Wikipedia. Nemifitide. Available at: [Link]

-

Grokipedia. Nemifitide. Available at: [Link]

-

Montgomery, S. A., et al. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. Journal of Psychopharmacology, 19(5), 521–528. Available at: [Link]

-

Nicolau, G., et al. (2002). Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant. Biopharmaceutics & Drug Disposition, 23(1), 33–39. Available at: [Link]

-

Feighner, J. P., et al. (2003). Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients. The Journal of Clinical Psychiatry, 64(3), 309–315. Available at: [Link]

-

Sverdlov, L., et al. (2003). Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment. Depression and Anxiety, 18(3), 136–141. Available at: [Link]

-

Montgomery, S. A., et al. (2005). Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder. Journal of Psychopharmacology, 19(5), 521–528. Available at: [Link]

-

Celada, P., et al. (2013). The therapeutic role of 5-HT1A and 5-HT2A receptors in depression. Journal of Psychiatry & Neuroscience, 38(4), 252–265. Available at: [Link]

-

Roth, B. L. (2022). "Selective" serotonin 5-HT2A receptor antagonists. Biochemical Pharmacology, 199, 115028. Available at: [Link]

Sources

- 1. Nemifitide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetic studies with INN 00835 (nemifitide), a novel pentapeptide antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. researchgate.net [researchgate.net]

- 7. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Selective" serotonin 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Antidepressant Profile of Nemifitide Ditriflutate

Preamble: The Quest for Rapid-Acting Antidepressants

The development of novel antidepressants is driven by the urgent need to overcome the limitations of existing therapies, most notably the delayed onset of therapeutic action. Nemifitide ditriflutate, a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1), emerged from this quest.[1][2][3] Although its development was discontinued, the preclinical data generated for nemifitide offers valuable insights into neuropeptide-based strategies for treating major depressive disorder (MDD). This guide provides a technical deep-dive into the preclinical studies that defined its antidepressant-like effects, focusing on the experimental rationale, methodologies, and key outcomes that characterized its unique profile.

Molecular Identity and Proposed Mechanism of Action

Nemifitide is a pentapeptide with the amino acid sequence 4-F-Phe-4-OH-Pro-Arg-Gly-Trp-NH₂.[2] Its mechanism of action was not fully elucidated but was understood to involve the modulation of central serotonergic pathways.[4][5]

Interaction with the Serotonergic System

The primary evidence for nemifitide's mechanism points towards the serotonin (5-HT) system. Preclinical administration in Sprague-Dawley rats was found to decrease 5-HT levels and turnover in the hippocampus, a key brain region implicated in mood regulation.[4][5] This suggests a significant, albeit complex, modulation of serotonergic neurotransmission.

Furthermore, in-vitro binding assays revealed that nemifitide acts as an antagonist at 5-HT₂A receptors, though only at micromolar concentrations, indicating this may be a secondary or contributory action rather than its primary mechanism.[2][6]

Hypothetical Downstream Signaling

While direct downstream effectors of nemifitide were not definitively identified, its influence on the 5-HT system suggests a potential intersection with established signaling cascades relevant to depression. Many antidepressant effects are mediated through G-protein coupled receptors (GPCRs), such as the 5-HT₁A and 5-HT₂A receptors, which modulate intracellular second messengers like cyclic AMP (cAMP) and activate kinase pathways such as the ERK1/2 pathway.[7] Antagonism at 5-HT₂A receptors, for example, is known to indirectly enhance dopamine and norepinephrine release in the prefrontal cortex, a desirable antidepressant effect. It is plausible that nemifitide's rapid onset of action, a key feature observed in preclinical models, could be attributed to a direct or indirect modulation of these core signaling pathways.

Caption: Proposed Mechanism of Nemifitide Action.

Core Preclinical Efficacy Assessment

The antidepressant potential of nemifitide was primarily evaluated using validated animal models of depression. These models are essential tools designed to simulate specific aspects of the human condition, such as behavioral despair, and to predict the efficacy of novel therapeutic compounds.[8]

The Forced Swim Test (FST): A Paradigm for Behavioral Despair

The Forced Swim Test (FST), or Porsolt test, is a cornerstone of antidepressant screening.[9][10] The test is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually cease active escape attempts and adopt an immobile posture, floating passively.[3][9] This immobility is interpreted as a state of behavioral despair, analogous to the hopelessness experienced in depression.

Causality Behind Experimental Choice: The predictive validity of the FST is exceptionally high; clinically effective antidepressants reliably increase the latency to immobility and decrease the total time spent immobile, promoting active behaviors like swimming and climbing.[10] Therefore, its selection for nemifitide's initial screening was a logical, industry-standard choice to quickly ascertain its potential antidepressant-like activity.[4][5]

The Flinders Sensitive Line (FSL) Rat: A Genetic Model of Depression

To further investigate nemifitide's profile, researchers utilized the Flinders Sensitive Line (FSL) rat. The FSL rat is a selectively bred genetic model that exhibits high face, construct, and predictive validity for depression.[1][11]

Causality Behind Experimental Choice: FSL rats inherently display a depressive-like phenotype, including reduced locomotor activity, sleep architecture abnormalities similar to those in depressed humans, and, crucially, exaggerated immobility in the FST.[1][4] This innate "depressed" state makes them an ideal model for confirming the efficacy of a potential antidepressant, as reversing this phenotype is a strong indicator of therapeutic potential.[11] Furthermore, this model is particularly useful for assessing the onset of action, as standard antidepressants like fluoxetine often require chronic (14+ days) administration to reduce immobility in FSL rats, mirroring the delayed onset in humans.[2][3]

Caption: Experimental Workflow for Nemifitide in FSL Rats.

Detailed Experimental Protocols

Scientific integrity requires that protocols are described with sufficient detail to ensure reproducibility and validation. Below is a representative, step-by-step methodology for the Forced Swim Test as employed in the key nemifitide studies.

Protocol: Forced Swim Test in the FSL Rat Model

This protocol is synthesized from standard FST procedures and the specific parameters described in the study by Overstreet et al.[3]

Objective: To assess the effect of chronic nemifitide administration on behavioral despair in a genetic rat model of depression.

Materials:

-

Flinders Sensitive Line (FSL) male rats.

-

Nemifitide ditriflutate, Desipramine HCl, Fluoxetine HCl, and saline vehicle.

-

Plexiglas cylinders (40 cm tall x 20 cm diameter).

-

Water bath or heater to maintain water temperature.

-

Video recording equipment.

-

Animal scale, syringes, and necessary PPE.

Procedure:

-

Animal Acclimation & Housing:

-

House FSL rats under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.

-

Handle animals daily for at least 4 days prior to the experiment to minimize handling stress.[8]

-

-

Drug Preparation & Administration:

-

Prepare solutions of nemifitide (0.025, 0.3, 1.0, 3.0, 15.0 mg/kg), desipramine (5.0 mg/kg), fluoxetine (5.0 mg/kg), and saline vehicle.

-

Administer compounds via subcutaneous (s.c.) injection once daily for either 5 or 14 consecutive days.

-

-

Forced Swim Test Apparatus:

-

Fill Plexiglas cylinders with water (25°C ± 1°C) to a depth of 30 cm. This depth is critical to prevent the rat from supporting itself by touching its tail or feet to the bottom.[9]

-

-

Testing Procedure (Two-Day Protocol):

-

Day 1 (Pre-Test/Habituation): 24 hours before the actual test, place each rat into the swim cylinder for a 15-minute habituation swim. This initial exposure induces a stable baseline of immobility for the subsequent test day.[8] After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.

-

Day 2 (Test Session): Administer the final dose of the assigned compound. 22-24 hours after the final dose, place the rat in the swim cylinder for a 5-minute test session.[3] The entire session should be video recorded for later analysis.

-

-

Behavioral Scoring:

-

An observer, blinded to the treatment groups, scores the video recordings.

-

Immobility: The rat is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

-

Active Behaviors: Score time spent swimming (active movements throughout the cylinder) and climbing (active upward-directed movements of the forepaws along the side of the cylinder).

-

The primary endpoint is the total duration of immobility during the 5-minute test.

-

Summary of Preclinical Findings

The study utilizing the FSL rat model yielded significant, dose-dependent results that highlighted nemifitide's rapid and potent antidepressant-like properties.

Quantitative Data: Effects on Immobility in the FST

The key findings demonstrated that nemifitide produced a unique, U-shaped dose-response curve and had a more rapid onset of action than the comparator SSRI, fluoxetine.

| Compound | Dose (mg/kg, s.c.) | Treatment Duration | Outcome in FSL Rat FST | Onset of Action |

| Nemifitide Ditriflutate | 0.025 - 0.3 | 5 and 14 Days | Significant Increase in Swimming | Rapid (5 Days) |

| 0.4 - 2.4 | 14 Days | No Significant Effect | - | |